2-(6-Chloropyridin-3-YL)ethanamine

Descripción general

Descripción

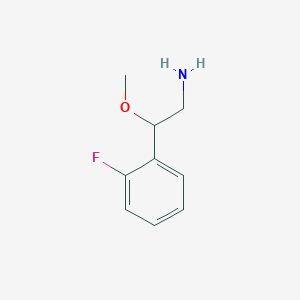

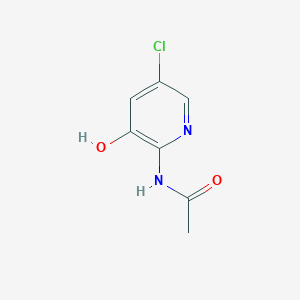

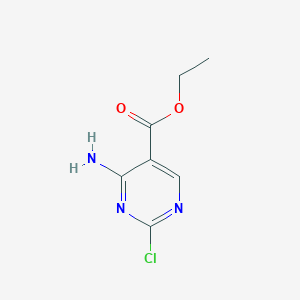

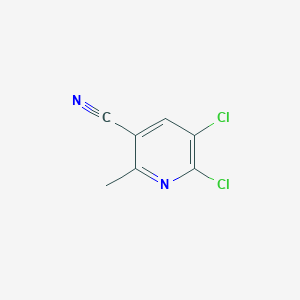

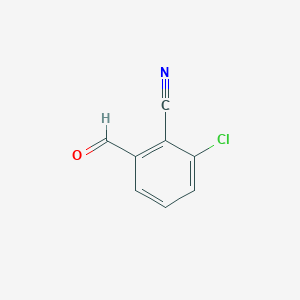

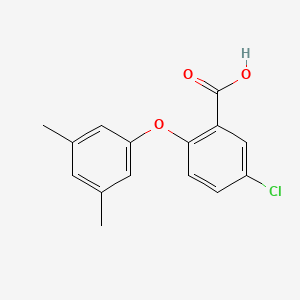

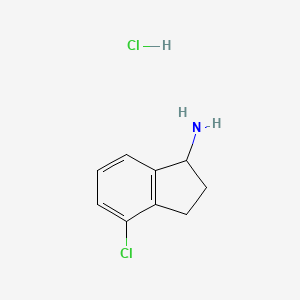

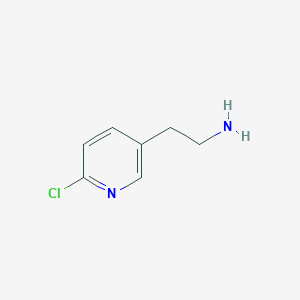

“2-(6-Chloropyridin-3-YL)ethanamine” is a chemical compound with the IUPAC name 2-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride . It has a molecular weight of 193.08 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-(6-Chloropyridin-3-YL)ethanamine” is 1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-(6-Chloropyridin-3-YL)ethanamine” is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Summary of the Application

The compound is used in the biodegradation of Nitenpyram, a neonicotinoid insecticide that is commonly found in the environment .

Methods of Application or Experimental Procedures

A strain of bacteria, Ochrobactrum sp. strain DF-1, was isolated from a wastewater-treatment pool contaminated with Nitenpyram. This strain can use Nitenpyram as a sole carbon or nitrogen source for growth. In a liquid medium, 100 mg·L −1 Nitenpyram was metabolized to undetectable levels within 10 days .

Results or Outcomes

Four metabolites were found during Nitenpyram degradation. The inoculation of strain DF-1 promoted Nitenpyram (10 mg·kg −1) degradation in either sterile or non-sterile soil .

2. Nonlinear Optical Material

Summary of the Application

The compound is used in the synthesis of a new organic nonlinear optical (NLO) material .

Methods of Application or Experimental Procedures

The material was synthesized by the reflux method. Single crystals were grown by the slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .

Results or Outcomes

The material exhibited significant two-photon absorption ( β =−2.228×10–4 cm W −1 ), nonlinear refraction ( n2 =1.095×10–8 cm 2 W −1) and optical limiting (OL threshold=2.511×10^3 W cm −2) under the CW regime .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJPCYWXUGROQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607866 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-3-YL)ethanamine | |

CAS RN |

54127-64-9 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.